Synthetic Yield in Carbonylative Sonogashira Reaction Compared to Heteroaryl Analog
In the Pd-catalyzed carbonylative Sonogashira reaction reported by Liang et al., 2-Nonyn-1-one, 1-(4-methoxyphenyl)- was synthesized from 4-iodoanisole and 1-octyne with a yield of ~91% . This yield is notably higher than the ~71% yield achieved for the corresponding 2-thiophenyl alkynone from 2-iodothiophene under identical conditions . This demonstrates a substrate-dependent yield advantage for the 4-methoxyphenyl substrate over the thiophenyl analog.
| Evidence Dimension | Reaction yield |
|---|---|
| Target Compound Data | ~91% |
| Comparator Or Baseline | 2-Thiophenyl alkynone from 2-iodothiophene: ~71% |
| Quantified Difference | 20 percentage points higher yield |
| Conditions | Pd-catalyzed copper-free carbonylative Sonogashira reaction, room temperature, balloon pressure CO, Et3N base, water solvent |
Why This Matters
For procurement in synthetic chemistry, a 20% higher yield in a key method translates to greater synthetic efficiency and reduced cost per gram of purified product.
